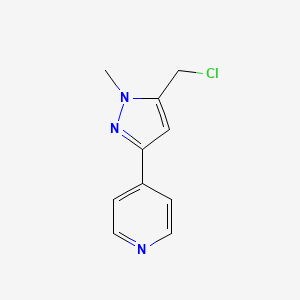

4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine

Description

4-(5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1-methylpyrazole moiety bearing a chloromethyl (-CH₂Cl) substituent at position 3. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. The chloromethyl group enhances reactivity, enabling nucleophilic substitution for further functionalization .

Properties

IUPAC Name |

4-[5-(chloromethyl)-1-methylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-14-9(7-11)6-10(13-14)8-2-4-12-5-3-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVAPSQHVXYMRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=NC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation and N-Methylation

- The pyrazole ring is prepared by refluxing hydrazine hydrate with a suitable β-diketone or α,β-unsaturated carbonyl compound in ethanol or dioxane with catalytic amounts of base (e.g., piperidine).

- Subsequent N-methylation is achieved by treating the pyrazole with methyl iodide under basic conditions, yielding 1-methyl-1H-pyrazole derivatives.

Chloromethylation of Pyrazole

- Chloromethylation is conducted using chloromethyl methyl ether or chloromethyl chloroformate at controlled temperatures (typically below 50°C) to prevent side reactions and optimize selectivity.

- Potassium carbonate or sodium hydride is used as a base to facilitate substitution at the 5-position of the pyrazole ring.

- The reaction is often performed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile to enhance solubility and reactivity.

Coupling with Pyridine

- The chloromethylated pyrazole is then coupled with 4-halopyridine derivatives via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling), which provide high regioselectivity and yields.

- Alternatively, nucleophilic substitution on 4-chloromethylpyridine with the pyrazole anion can be performed under basic conditions to form the target compound.

- Reaction conditions typically involve inert atmosphere, controlled temperature (room temperature to 120°C), and use of bases such as potassium carbonate or sodium hydride.

Industrial and Laboratory Scale Synthesis

- Laboratory Scale: Multi-step synthesis involving isolation and purification of intermediates such as 1-methyl-pyrazole, chloromethylated pyrazole, and pyridine derivatives. Techniques include reflux, chromatographic purification, and recrystallization.

- Industrial Scale: Continuous flow reactors and automated systems are employed to improve reaction efficiency, yield, and product consistency. Precise temperature and atmosphere control prevent side reactions and degradation.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the pyrazole and pyridine ring structures, methyl and chloromethyl groups. Chloromethyl protons typically appear as singlets near δ 4.5–5.0 ppm.

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and isotopic patterns.

- Infrared Spectroscopy (IR): Characteristic C-Cl stretching vibrations observed at 600–800 cm⁻¹; aromatic C-H and C=N stretches confirm heterocyclic structures.

- Purity and Yield: Typical yields range from 50% to 90% depending on step and scale; purity is generally >95% after purification.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole ring formation | Hydrazine hydrate + β-diketone + piperidine | Ethanol/Dioxane | Reflux (4-6 hrs) | ~85-90 | Catalytic base facilitates cyclization |

| N-Methylation of pyrazole | Methyl iodide + base | DMF/Acetonitrile | Room temp | ~80-85 | Alkylation at N1 position |

| Chloromethylation | Chloromethyl methyl ether + K2CO3 | DMF/Acetonitrile | <50°C | 70-85 | Controlled temp to avoid side products |

| Coupling with 4-halopyridine | Pd catalyst + base (K2CO3) | DMF/Acetonitrile | 80-120°C | 60-80 | Cross-coupling or nucleophilic substitution |

Research Findings and Observations

- The presence of the chloromethyl group on the pyrazole ring significantly enhances reactivity, allowing for further functionalization and biological activity modulation.

- Coupling at the 4-position of pyridine yields regioselective products with improved binding affinity in medicinal chemistry applications.

- Optimization of chloromethylation conditions (temperature, solvent, base) is critical to maximize yield and minimize impurities.

- Use of palladium-catalyzed cross-coupling has been shown to improve overall yields and reduce reaction times compared to traditional nucleophilic substitution routes.

Chemical Reactions Analysis

Types of Reactions

4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The pyrazole and pyridine rings can participate in redox reactions.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura couplings.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

The biological activity of 4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is attributed to its structural components:

- Pyridine Moiety : Known for facilitating interactions with various biological targets, making it a candidate for drug development.

- Pyrazole Structure : Linked to anti-inflammatory and anticancer activities.

Cancer Research

Recent studies have demonstrated that derivatives of this compound can serve as dual inhibitors for c-MET kinase, which plays a crucial role in cancer progression. The specificity and efficacy of these compounds make them promising candidates for further development in oncology.

Neurological Disorders

The modulation of M4 muscarinic receptors by pyrazole derivatives suggests their potential use in treating neurological conditions. By enhancing the binding affinity of acetylcholine at these receptors, these compounds could improve cognitive functions in patients with Alzheimer's disease.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural Analogs with Chloromethyl Substituents

5-(Chloromethyl)-2-phenylpyrimidine (CAS 886531-63-1)

- Structure : Pyrimidine core with chloromethyl and phenyl substituents.

- Properties : Melting point 96.5–98°C; priced at ¥80,400/1g .

- Comparison: The pyrimidine ring (vs. The absence of a pyrazole ring diminishes hydrogen-bonding capacity.

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 50737-35-4)

- Structure : Oxadiazole replaces pyrazole, linked to pyridine.

- Comparison : The oxadiazole’s electron-deficient nature increases polarity compared to pyrazole. This may enhance solubility in polar solvents but reduce thermal stability .

5-[4-(Chloromethyl)phenyl]-2-ethoxypyridine

- Structure : Chloromethyl on a phenyl side chain attached to pyridine.

- Comparison : The chloromethyl group’s position on a phenyl ring (vs. pyrazole) reduces its electrophilicity, slowing alkylation reactions. The ethoxy group introduces steric hindrance absent in the target compound .

Pyrazole-Based Derivatives

5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide

- Structure : Dihydropyrazole with carboximidamide and aryl substituents.

- Comparison : The carboximidamide group (-C(=NH)NH₂) introduces hydrogen-bonding sites, enhancing biological target interactions. However, the lack of a chloromethyl group limits its utility as a synthetic intermediate .

5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide

- Structure : Chlorophenyl substituent instead of chloromethyl.

- Comparison : The chloroaryl group provides electron-withdrawing effects but lacks the reactivity of chloromethyl for nucleophilic substitution. This derivative is more suited for aromatic coupling reactions .

Physicochemical and Reactivity Comparisons

Biological Activity

Overview

4-(5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. The compound features a pyridine ring substituted with a pyrazole moiety, which is known to enhance its pharmacological properties. This article presents an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

- Molecular Formula : C10H10ClN3

- Molecular Weight : 207.66 g/mol

- CAS Number : 2091718-29-3

- Purity : Minimum 95% .

The biological activity of 4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine can be attributed to several key mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly those involved in cancer and inflammatory pathways.

- Receptor Modulation : It interacts with receptors such as muscarinic acetylcholine receptors, exhibiting allosteric modulation properties that enhance the affinity of endogenous ligands .

- Antimicrobial Activity : Its structural components allow it to exhibit antimicrobial effects against a range of pathogens, making it a candidate for further drug development.

Biological Activity Data

The following table summarizes the biological activities and associated IC50 values for 4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine and related compounds:

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrazole and pyridine rings can significantly influence the biological activity of the compound. For instance, substituents on the pyrazole ring can enhance binding affinity to target enzymes and receptors, thereby improving therapeutic efficacy. The presence of the chloromethyl group is particularly notable for its reactivity, allowing for further functionalization and optimization of biological properties .

Case Study 1: Inhibition of DYRK1A

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The findings demonstrated effective inhibition at low concentrations, suggesting potential applications in developing new antimicrobial agents .

Pharmacokinetics

The pharmacokinetic profile of 4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is influenced by its chemical structure:

- Absorption : The compound displays favorable absorption characteristics due to its lipophilicity.

- Distribution : It is well-distributed throughout body tissues, which is critical for its therapeutic efficacy.

- Metabolism : Metabolic pathways involve oxidation and conjugation reactions that may affect its bioavailability.

- Excretion : Primarily excreted through urinary pathways after metabolic processing.

Q & A

Q. What advanced techniques are recommended for studying the compound’s stability under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.